molecular formula C16H18N2O3 B1334890 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide CAS No. 333750-65-5

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No.: B1334890
CAS No.: 333750-65-5
M. Wt: 286.33 g/mol
InChI Key: MENDVZRTWVWJCK-UHFFFAOYSA-N
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Description

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a complex organic compound that features an indole ring with a formyl group at the 3-position and an acetamide group linked to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the indole ring, followed by the introduction of the formyl group at the 3-position. The acetamide group is then attached, and finally, the tetrahydrofuran moiety is introduced. Each step requires specific reagents and conditions, such as:

    Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formylation: The Vilsmeier-Haack reaction is often used to introduce the formyl group, using reagents like DMF and POCl3.

    Acetamide Formation: This step may involve the reaction of the indole derivative with acetic anhydride or acetyl chloride.

    Introduction of Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions, where the acetamide derivative reacts with a tetrahydrofuran derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 2-(3-Carboxy-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

    Reduction: 2-(3-Hydroxymethyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

    Substitution: Various substituted indole derivatives depending on the substituent introduced

Scientific Research Applications

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, while the indole ring can participate in π-π interactions with aromatic residues in proteins. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Formyl-indol-1-yl)-acetamide: Lacks the tetrahydrofuran moiety, which may affect its solubility and reactivity.

    2-(3-Formyl-indol-1-yl)-N-methyl-acetamide: Contains a methyl group instead of the tetrahydrofuran moiety, potentially altering its biological activity.

    2-(3-Formyl-indol-1-yl)-N-(tetrahydro-pyran-2-ylmethyl)-acetamide: Similar structure but with a tetrahydropyran moiety, which may influence its chemical and biological properties.

Uniqueness

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the presence of both the formyl group and the tetrahydrofuran moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDVZRTWVWJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387666
Record name 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333750-65-5
Record name 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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